molecular formula C23H21NO3 B11572620 furan-2-yl{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}methanone

furan-2-yl{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}methanone

Cat. No.: B11572620
M. Wt: 359.4 g/mol
InChI Key: XDTOVFMYTDHZCX-UHFFFAOYSA-N
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Description

3-(FURAN-2-CARBONYL)-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE is a complex organic compound that features a furan ring, an indole core, and a phenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(FURAN-2-CARBONYL)-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with an indole derivative under basic conditions to form the core structure. The phenoxypropyl group is introduced through a nucleophilic substitution reaction, often using a suitable alkyl halide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and advanced purification techniques such as column chromatography or recrystallization are often employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(FURAN-2-CARBONYL)-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The indole and phenoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., NaOH, K2CO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

3-(FURAN-2-CARBONYL)-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(FURAN-2-CARBONYL)-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The furan and indole rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The phenoxypropyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(FURAN-2-CARBONYL)-1H-INDOLE: Lacks the phenoxypropyl group, which may reduce its biological activity.

    1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE: Lacks the furan-2-carbonyl group, which may alter its chemical reactivity and biological properties.

Uniqueness

3-(FURAN-2-CARBONYL)-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the furan and indole rings, along with the phenoxypropyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

furan-2-yl-[1-[3-(2-methylphenoxy)propyl]indol-3-yl]methanone

InChI

InChI=1S/C23H21NO3/c1-17-8-2-5-11-21(17)26-15-7-13-24-16-19(18-9-3-4-10-20(18)24)23(25)22-12-6-14-27-22/h2-6,8-12,14,16H,7,13,15H2,1H3

InChI Key

XDTOVFMYTDHZCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4

Origin of Product

United States

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